molecular formula C12H23N3O B13985311 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one

2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one

Katalognummer: B13985311
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: MIYRXNKEXNPZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound with the molecular formula C12H23N3O. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both amino and ketone functional groups makes it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with appropriate reagents to introduce the propan-1-one moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-amino-2-azaspiro[4.5]decan-1-one
  • 2,8-diazaspiro[4.5]decan-1-one derivatives
  • 8-oxa-2-azaspiro[4.5]decane derivatives

Uniqueness

What sets 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one apart from similar compounds is its specific combination of functional groups and spirocyclic structure.

Eigenschaften

Molekularformel

C12H23N3O

Molekulargewicht

225.33 g/mol

IUPAC-Name

2-amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one

InChI

InChI=1S/C12H23N3O/c1-9(13)11(16)15-7-6-12(8-15)4-2-10(14)3-5-12/h9-10H,2-8,13-14H2,1H3

InChI-Schlüssel

MIYRXNKEXNPZHY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCC2(C1)CCC(CC2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.